Home > Products > Screening Compounds P111888 > 8H-[1,2]Oxazolo[4,3-g]indazole
8H-[1,2]Oxazolo[4,3-g]indazole - 740840-15-7

8H-[1,2]Oxazolo[4,3-g]indazole

Catalog Number: EVT-14091147
CAS Number: 740840-15-7
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8H-[1,2]Oxazolo[4,3-g]indazole is a heterocyclic compound that belongs to the family of indazole derivatives. This compound features a fused oxazole and indazole ring system, which contributes to its unique chemical properties and biological activities. It is classified under the category of nitrogen-containing heterocycles, specifically within the broader group of indazole derivatives, which are known for their diverse pharmacological activities.

Synthesis Analysis

Methods
The synthesis of 8H-[1,2]Oxazolo[4,3-g]indazole typically involves cyclization reactions of suitable precursors. One common method is the nucleophilic substitution reaction followed by cyclization under acidic or basic conditions. For instance, the use of potassium hydroxide in a solvent such as methanol has been reported to facilitate the formation of oxazoloindazole derivatives through a one-pot procedure involving bis-heterocyclization reactions .

Technical Details
In a typical synthesis route, starting materials such as substituted indazoles or oxazoles are reacted under controlled conditions. The reaction may involve heating or microwave irradiation to enhance yields and selectivity. The resulting compounds are then purified using techniques like recrystallization or chromatography to isolate the desired product .

Molecular Structure Analysis

Structure
The molecular structure of 8H-[1,2]Oxazolo[4,3-g]indazole consists of a fused ring system that incorporates both oxazole and indazole moieties. The specific arrangement of atoms and the presence of nitrogen atoms in the rings contribute to its unique electronic properties.

Data
The molecular formula for 8H-[1,2]Oxazolo[4,3-g]indazole is C₈H₅N₃O. Its molecular weight is approximately 161.14 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions
8H-[1,2]Oxazolo[4,3-g]indazole can undergo various chemical transformations, including nucleophilic substitutions and electrophilic additions. These reactions are facilitated by the presence of functional groups on the indazole or oxazole rings.

Technical Details
For example, nucleophilic ring-opening reactions with thiolates or amines can yield diverse derivatives of indazoles. Additionally, the compound can participate in cycloaddition reactions under specific conditions to form more complex structures . The versatility in its reactivity makes it a valuable intermediate in synthetic organic chemistry.

Mechanism of Action

Process
The mechanism of action for compounds like 8H-[1,2]Oxazolo[4,3-g]indazole often involves interaction with biological targets such as enzymes or receptors. The fused ring structure allows for specific binding interactions that can modulate biological pathways.

Data
Studies have shown that derivatives of oxazoloindazoles exhibit various pharmacological activities, including anti-inflammatory and anticancer properties. The exact mechanism may involve inhibition of key enzymes or modulation of signal transduction pathways within cells .

Physical and Chemical Properties Analysis

Physical Properties
8H-[1,2]Oxazolo[4,3-g]indazole is typically characterized as a solid with a melting point that can vary based on purity and crystallization conditions. Its solubility profile may also be influenced by substituents on the indazole or oxazole rings.

Chemical Properties
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms in its structure. It can participate in electrophilic aromatic substitution reactions due to its electron-rich nature .

Applications

8H-[1,2]Oxazolo[4,3-g]indazole has garnered attention in medicinal chemistry due to its potential therapeutic applications. Research has indicated that derivatives of this compound may possess significant anticancer activity as well as other pharmacological effects such as anti-inflammatory and antimicrobial properties. Its structural features make it a promising candidate for further development in drug discovery initiatives aimed at treating various diseases .

Introduction to 8H-[1,2]Oxazolo[4,3-g]indazole in Medicinal Chemistry

The 8H-[1,2]oxazolo[4,3-g]indazole scaffold represents an innovative fusion of two bioactive heterocyclic systems: indazole and oxazole. This tricyclic framework exemplifies modern strategies in medicinal chemistry, where hybrid architectures are engineered to yield compounds with enhanced target specificity and improved pharmacological profiles. Positioned at the forefront of anticancer drug discovery, this scaffold exploits the unique physicochemical properties imparted by both nitrogen-containing indazole and oxygen-containing oxazole rings. The condensed structure features a bridgehead nitrogen atom and a strategically positioned oxygen atom within its fused ring system, creating a planar, electron-rich core ideal for interacting with biological targets such as kinases and tubulin polymerization sites [1] [3].

Structural Significance of Oxazole-Indazole Hybrid Scaffolds in Drug Discovery

The oxazole-indazole hybrid constitutes a privileged scaffold due to its multifunctional pharmacophore capabilities:

  • Electronic Diversity: The electron-rich oxazole ring complements the hydrogen-bonding capacity of indazole, enabling simultaneous interactions with both polar and hydrophobic regions of biological targets. This dual functionality enhances binding affinity and selectivity, particularly observed in tubulin polymerization inhibitors where the scaffold disrupts microtubule dynamics at sub-micromolar concentrations [3].
  • Synthetic Versatility: The scaffold permits extensive structural diversification at positions C-3, C-6, and N-8. Benzylation at the pyrrolic nitrogen (N-8) significantly enhances antiproliferative activity, with N-methoxybenzyl derivatives demonstrating potent growth inhibition against human tumor cell lines (IC₅₀ = 0.5-5 μM) [1] [3].
  • Biological Relevance: These hybrids exhibit multimodal mechanisms including kinase inhibition, DNA interaction, and energy metabolism disruption. Their structural similarity to combretastatin A4 allows them to bind competitively at the colchicine site of tubulin (Kᵢ = 0.65 μM), while their planar conformation facilitates intercalation-like DNA interactions [3] [6].

Table 1: Biological Activities of Key Oxazolo-Indazole Derivatives

CompoundSubstituentsBiological TargetActivity (IC₅₀/EC₅₀)
[1,2]Oxazolo[5,4-e]indazoleN-benzylTubulin polymerization0.53-3.0 μM [1]
A-289099 (Oxazoline)TrimethoxyphenylColchicine binding siteKᵢ = 0.65 μM [3]
N-methoxybenzyl derivative3,4-dimethoxy substitutionHuman tumor cell lines0.5 μM [3]

Historical Evolution of Heterocyclic Systems in Bioactive Molecule Design

The development of heterocyclic pharmacophores has progressed through distinct phases:

  • First Generation (Simple Heterocycles): Early drugs featured monocyclic systems like pyrazole (antimicrobial) and imidazole (antifungal). These provided foundational SAR insights but suffered from limited specificity and metabolic instability [4] [6].
  • Second Generation (Bicyclic Systems): Benzocondensation yielded structures like indazole (e.g., lonidamine, an antitumor agent in Phase III trials). These demonstrated enhanced target affinity but faced challenges with solubility and tumor cell resistance mechanisms [1] [2].
  • Third Generation (Hybrid Scaffolds): Strategic fusion of heterocycles generated tricyclic systems like [1,2]oxazolo[4,3-g]indazole. These leveraged synergistic effects:
  • Oxazole contributes metabolic stability and membrane permeability
  • Indazole provides hydrogen-bonding motifs for target engagement
  • Planar tricyclic core enables DNA intercalation and kinase inhibitionThis evolution is exemplified by the progression from simple pyrazoles to complex oxazolo-indazoles showing potent activity against multidrug-resistant cancers [1] [3] [6].

Table 2: Evolution of Key Heterocyclic Anticancer Agents

EraRepresentative CompoundCore StructureLimitations
1970s-1980s5-FluorouracilPyrimidineNarrow therapeutic index
1990s-2000sLonidamineIndazoleModerate potency (μM range)
2010s-Present[1,2]Oxazolo[5,4-e]indazoleHybrid oxazole-indazoleRequires tumor selectivity optimization

Positional Isomerism and Its Implications for Pharmacological Activity

The bioactivity landscape of oxazolo-indazoles is exquisitely sensitive to ring fusion patterns:

  • Positional Isomerism Effects:
  • [1,2]Oxazolo[4,3-g]indazole (linear fusion) exhibits superior tubulin depolymerization activity compared to [1,2]oxazolo[5,4-e]indazole (angular fusion). This difference stems from enhanced planarity in the [4,3-g] isomer, allowing deeper penetration into the tubulin colchicine-binding pocket [1] [3].
  • Electron Density Distribution: Quantum mechanical studies reveal that the [4,3-g] fusion pattern creates a more polarized electron cloud at positions C-3 and C-6. This facilitates stronger dipole interactions with tubulin's β-subunit, translating to 5-10 fold greater potency in cell-based assays compared to isomeric counterparts [3].
  • Synthetic Challenges: The [4,3-g] isomer requires precise annelation strategies starting from tetrahydroisoindole precursors. Key steps involve:
  • Functionalization of tetrahydroisoindol-4-ones with DMFDMA (N,N-dimethylformamide dimethyl acetal)
  • Cyclodehydration using PPA (polyphosphoric acid) or POCl₃
  • Regioselective benzylation at the bridgehead nitrogenThis pathway yields the desired isomer with >80% regiochemical purity when using ortho-substituted benzyl halides [1] [3].
  • Biological Consequences: Minor structural variations profoundly impact target selectivity:
  • The [4,3-g] isomer shows preferential inhibition of VEGF receptor kinases
  • The [5,4-e] isomer demonstrates greater activity against energy metabolism enzymes (hexokinase II)
  • Both isomers overcome P-glycoprotein mediated resistance, a significant advantage over vinca alkaloids [1] [3] [6].

Table 3: Pharmacological Comparison of Positional Isomers

Parameter[1,2]Oxazolo[4,3-g]indazole[1,2]Oxazolo[5,4-e]indazole
Tubulin InhibitionIC₅₀ = 0.53 μMIC₅₀ = 2.8 μM
Kinase SelectivityVEGFR-2 > PDGFREGFR > HER2
Synthetic AccessibilityModerate (3 steps)High (2 steps)
Metabolic Stability (t₁/₂)48 min (mouse microsomes)32 min (mouse microsomes)

The structural and pharmacological nuances of 8H-[1,2]oxazolo[4,3-g]indazole underscore its potential as a versatile platform for next-generation anticancer agents. Ongoing research focuses on optimizing tumor selectivity through prodrug strategies and nanoparticle delivery systems to leverage its potent mechanism while minimizing off-target effects [1] [3] [6].

Properties

CAS Number

740840-15-7

Product Name

8H-[1,2]Oxazolo[4,3-g]indazole

IUPAC Name

8H-pyrazolo[4,3-g][2,1]benzoxazole

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C8H5N3O/c1-2-6-4-12-11-8(6)7-5(1)3-9-10-7/h1-4H,(H,9,10)

InChI Key

RRVIYQDQJZYFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NOC=C31)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.